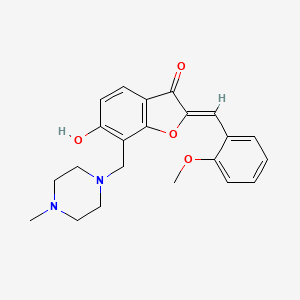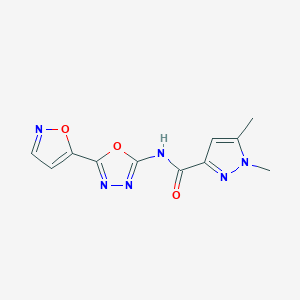
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 1995 by John W. Huffman, a professor of organic chemistry at Clemson University, and has since been extensively studied for its pharmacological properties.
Mécanisme D'action
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. Activation of CB1 receptors by ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate leads to a variety of physiological effects, including analgesia, sedation, and euphoria. ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has also been shown to have some affinity for the CB2 receptor, which is primarily located in immune cells and has been implicated in the regulation of inflammation.
Biochemical and Physiological Effects
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has a variety of biochemical and physiological effects, including analgesia, sedation, and euphoria. It has also been shown to have anti-inflammatory effects, which may make it a promising therapeutic agent for the treatment of inflammatory diseases. Additionally, ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been shown to affect various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments, including its potency and selectivity for the CB1 receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several limitations, including its potential for abuse and the lack of long-term safety data. Additionally, the psychoactive effects of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation.
2. Development of more selective CB1 receptor agonists that do not have psychoactive effects.
3. Investigation of the long-term safety of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids.
4. Development of novel synthetic cannabinoids with improved pharmacological properties.
5. Investigation of the effects of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate on other neurotransmitter systems, such as the glutamate and GABA systems.
Conclusion
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor and has a variety of biochemical and physiological effects. While ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments, it also has several limitations and potential risks. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids.
Méthodes De Synthèse
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with 2-methylindole in the presence of a base. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product. The synthesis of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is relatively straightforward and can be performed in a standard laboratory setting.
Applications De Recherche Scientifique
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been shown to reduce anxiety-like behaviors in rodents.
Propriétés
IUPAC Name |
ethyl 5-(4-chlorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c1-3-30-25(29)23-16(2)27(19-7-5-4-6-8-19)22-14-13-20(15-21(22)23)31-24(28)17-9-11-18(26)12-10-17/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOMVMGJZHKIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)
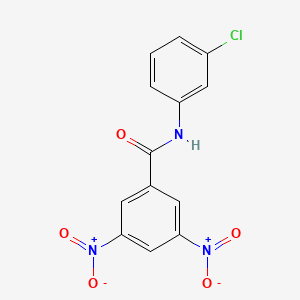
![4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2886361.png)

![2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2886365.png)
![7-(3,4-difluorophenyl)-3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886366.png)

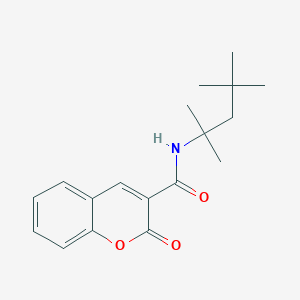
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886369.png)
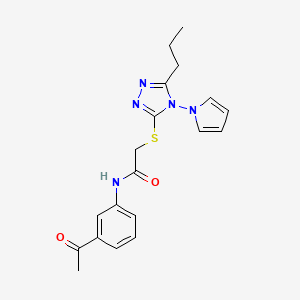
![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)
